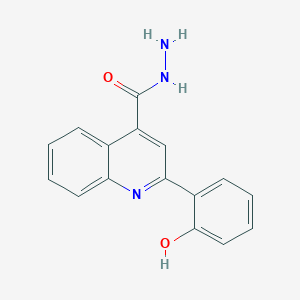

2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with quinoline-4-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield hydrazine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(2-hydroxyphenyl)quinoline-4-carbohydrazide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of quinoline compounds, including those containing the carbohydrazide moiety, showed IC50 values ranging from 0.137 to 0.583 µg/mL against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like erlotinib .

- Mechanism of Action : The mechanism involves the inhibition of key molecular targets such as EGFR (epidermal growth factor receptor), which plays a critical role in tumor growth and survival. This dual-targeting approach enhances the therapeutic potential of these compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

- Broad-Spectrum Activity : Compounds derived from this scaffold have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating superior activity compared to standard antibiotics such as neomycin .

- Resistance Mechanisms : The structural modifications in quinoline derivatives enhance their ability to overcome bacterial resistance mechanisms, making them suitable candidates for developing new antibacterial agents .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study 1 : A study evaluated a series of quinoline derivatives for their anticancer properties. The results indicated that compounds with the carbohydrazide moiety exhibited enhanced cytotoxicity against resistant cancer cell lines, suggesting their potential use in combination therapies .

- Case Study 2 : Another investigation focused on the synthesis of hybrid compounds combining quinoline and oxadiazole frameworks. These hybrids showed promising results in both anticancer and antimicrobial assays, highlighting the versatility of the quinoline scaffold in medicinal chemistry applications .

Data Summary Table

| Application | Activity Type | IC50 Values (µg/mL) | MIC Values (µg/mL) |

|---|---|---|---|

| Anticancer | HepG2 Cell Line | 0.137 - 0.332 | - |

| MCF-7 Cell Line | 0.164 - 0.583 | - | |

| Antimicrobial | S. aureus | - | < 10 |

| E. coli | - | < 20 |

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as 2-phenylquinoline-4-carbohydrazide and 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide . These compounds share similar structural features but may exhibit different chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. The method often includes the use of various solvents and catalysts to enhance yield and purity. For instance, one study reported an optimized synthetic route that yielded high-purity products characterized by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown that compounds derived from quinoline structures exhibit significant cytotoxicity. For example, a related quinoline derivative demonstrated IC50 values ranging from 0.137 to 0.583 μg/mL against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Quinoline Derivative | MCF-7 | 0.164 |

| Erlotinib (Control) | HepG2 | 0.308 |

| Erlotinib (Control) | MCF-7 | 0.512 |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been extensively studied. Compounds similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics like ampicillin, indicating their potential as new antibacterial agents .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Ampicillin (Control) | Staphylococcus aureus | TBD |

| Gentamicin (Control) | E. coli | TBD |

Antioxidant Activity

Antioxidant assays using the DPPH method have indicated that quinoline derivatives possess significant free radical scavenging activity. The modification of the quinoline structure has been shown to enhance antioxidant properties, making these compounds potential candidates for further research in oxidative stress-related diseases .

Case Studies

Several case studies highlight the importance of structural modifications in enhancing the biological activity of quinoline derivatives:

- Case Study on Anticancer Activity : A study synthesized a series of quinoline derivatives and evaluated their anticancer effects on HepG2 and MCF-7 cell lines. The results indicated that specific substitutions on the quinoline ring significantly improved cytotoxicity compared to standard chemotherapeutic agents .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of various quinoline derivatives against multi-drug resistant strains. The study found that certain modifications led to enhanced activity against MRSA, suggesting a potential avenue for developing new antibiotics .

Properties

IUPAC Name |

2-(2-hydroxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-19-16(21)12-9-14(11-6-2-4-8-15(11)20)18-13-7-3-1-5-10(12)13/h1-9,20H,17H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRKMHDXSFXRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.